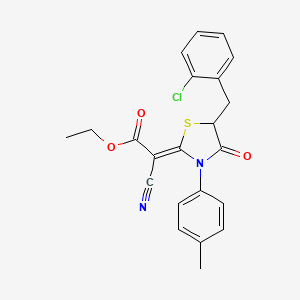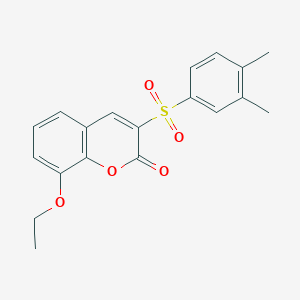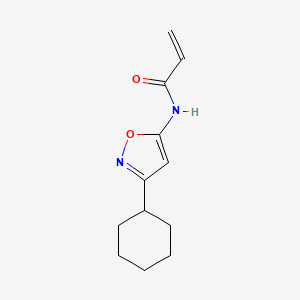
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Walter and Eliza Hall Institute of Medical Research in Melbourne, Australia. CX-5461 has shown promise as a potential anticancer agent, as it selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription.
作用機序
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA (rRNA) synthesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide also inhibits rRNA synthesis, which has downstream effects on protein synthesis and cell growth. In addition, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors.
実験室実験の利点と制限
One advantage of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide is its selectivity for cancer cells with high levels of rDNA transcription, which makes it a potentially effective anticancer agent. However, this selectivity also limits its use to certain cancer types. Additionally, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have off-target effects on other RNA polymerases, which may limit its specificity for RNA polymerase I. Another limitation is the potential for toxicity, as N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to induce DNA damage and apoptosis in normal cells as well.
将来の方向性
There are several potential future directions for research on N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide. One area of interest is the development of biomarkers to identify patients who are likely to respond to N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide treatment. Another area of interest is the combination of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its efficacy. Finally, there is interest in developing second-generation N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide analogs with improved selectivity and reduced toxicity.
合成法
The synthesis of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide involves several steps, starting with the reaction of cyclohexylamine with 2-bromoacetophenone to form 3-cyclohexylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-cyclohexyl-5-hydroxyacetophenone oxime, which is subsequently converted to the oxazole ring by reaction with phosphorus oxychloride. The final step involves the reaction of the oxazole intermediate with propargylamine to form N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide.
科学的研究の応用
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a hallmark of many cancer types. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells.
特性
IUPAC Name |
N-(3-cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2,8-9H,1,3-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROURNXKAKLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NO1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

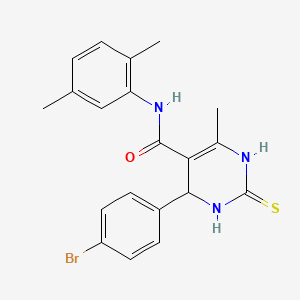
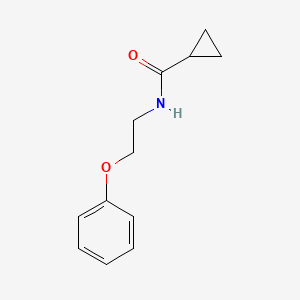
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)
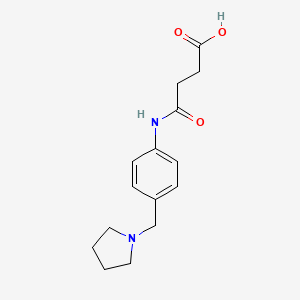
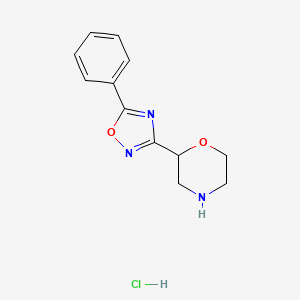
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
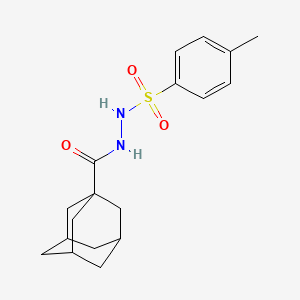
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)
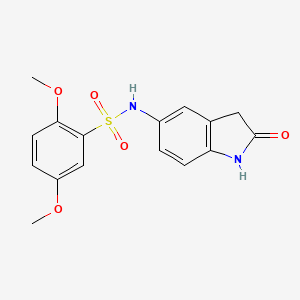
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)
